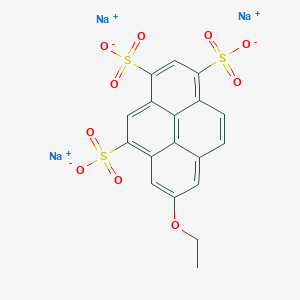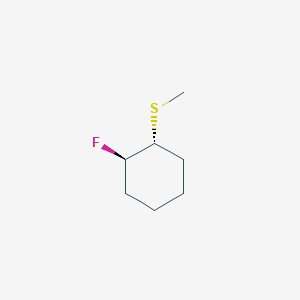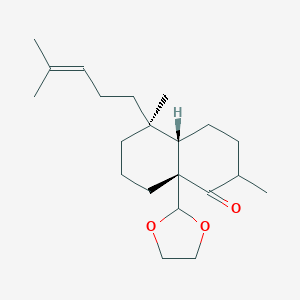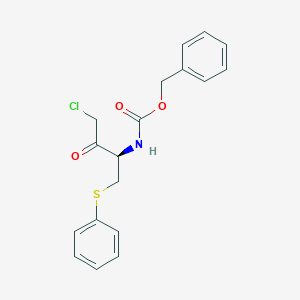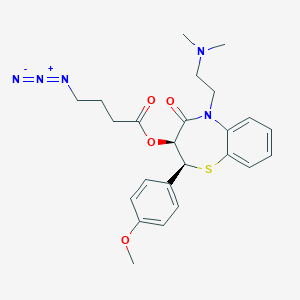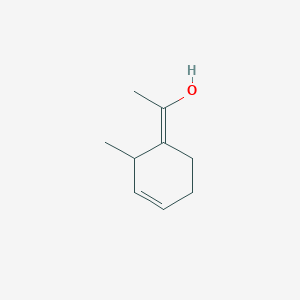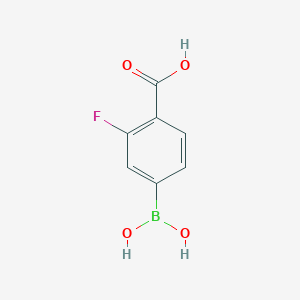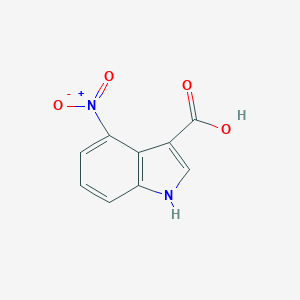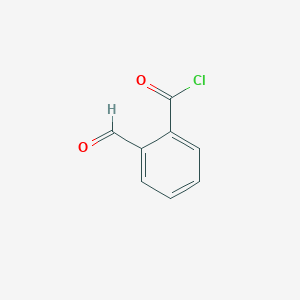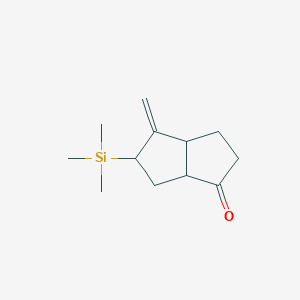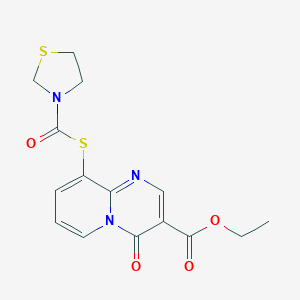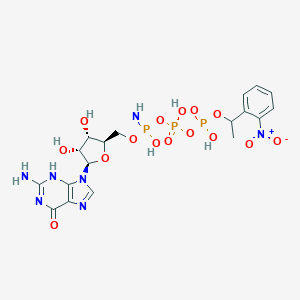![molecular formula C12H18O B055195 Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- CAS No. 122760-84-3](/img/structure/B55195.png)
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. However, studies have suggested that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical And Physiological Effects
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been shown to have several biochemical and physiological effects. Studies have suggested that it may have anxiolytic, sedative, and analgesic effects. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is its versatility in various fields. It can be used as a building block for the synthesis of complex molecules, as a monomer for the preparation of polymers, and as a drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may make it challenging to produce in large quantities.
Future Directions
There are several future directions for the study of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a building block for the synthesis of complex molecules with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a versatile compound with potential applications in various fields. Its complex synthesis method may make it challenging to produce in large quantities, but its potential as a drug candidate and building block for the synthesis of complex molecules makes it a promising area of study for future research.
Synthesis Methods
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using a variety of methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.
Scientific Research Applications
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, this compound has been used as a building block for the synthesis of complex molecules. In materials science, it has been used as a monomer for the preparation of polymers with unique properties. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
properties
CAS RN |
122760-84-3 |
|---|---|
Product Name |
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- |
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-8-methylideneadamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |
InChI Key |
REINJUBMDBESCN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
Canonical SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
Other CAS RN |
122760-84-3 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





